molecular formula C6H7ClN2 B12613318 4-Amino-3-chloromethylpyridine

4-Amino-3-chloromethylpyridine

Cat. No.: B12613318
M. Wt: 142.58 g/mol
InChI Key: WRBKSDSJMBTFEW-UHFFFAOYSA-N
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Description

4-Amino-3-chloromethylpyridine is a heterocyclic organic compound with the molecular formula C6H7ClN2 It is a derivative of pyridine, characterized by the presence of an amino group at the 4-position and a chloromethyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-chloromethylpyridine can be achieved through several methods. One common approach involves the chlorination of 4-Amino-3-methylpyridine using reagents such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, resulting in the substitution of the methyl group with a chloromethyl group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from readily available raw materials. The process includes nitration, reduction, and chlorination steps, each optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the scalability and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-3-chloromethylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts like palladium on carbon or sodium borohydride.

Major Products:

  • Substituted pyridines with various functional groups.
  • Nitro and amino derivatives of pyridine.
  • Coupled products with extended aromatic systems.

Scientific Research Applications

4-Amino-3-chloromethylpyridine finds applications in several scientific research areas:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a building block in the design of bioactive compounds.

    Medicine: Explored for its role in the development of drugs targeting specific enzymes and receptors.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers .

Mechanism of Action

The mechanism of action of 4-Amino-3-chloromethylpyridine involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the chloromethyl group can undergo nucleophilic substitution reactions, modifying the activity of enzymes or receptors. These interactions can lead to changes in cellular pathways, influencing biological processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Uniqueness: 4-Amino-3-chloromethylpyridine is unique due to the specific positioning of its functional groups, which allows for targeted chemical modifications and diverse applications in various fields. Its ability to undergo a wide range of chemical reactions makes it a versatile compound for research and industrial purposes.

Properties

Molecular Formula

C6H7ClN2

Molecular Weight

142.58 g/mol

IUPAC Name

3-(chloromethyl)pyridin-4-amine

InChI

InChI=1S/C6H7ClN2/c7-3-5-4-9-2-1-6(5)8/h1-2,4H,3H2,(H2,8,9)

InChI Key

WRBKSDSJMBTFEW-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1N)CCl

Origin of Product

United States

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